2H-Azepin-2-one, hexahydro-1-(2-propenyl)-
CAS No.: 17356-28-4
Cat. No.: VC21055022
Molecular Formula: C9H15NO
Molecular Weight: 153.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17356-28-4 |
---|---|
Molecular Formula | C9H15NO |
Molecular Weight | 153.22 g/mol |
IUPAC Name | 1-prop-2-enylazepan-2-one |
Standard InChI | InChI=1S/C9H15NO/c1-2-7-10-8-5-3-4-6-9(10)11/h2H,1,3-8H2 |
Standard InChI Key | SDPNMKBPWRAPHY-UHFFFAOYSA-N |
SMILES | C=CCN1CCCCCC1=O |
Canonical SMILES | C=CCN1CCCCCC1=O |
Introduction
Structural Characteristics
2H-Azepin-2-one, hexahydro-1-(2-propenyl)- features a distinctive molecular architecture that contributes to its chemical reactivity and biological properties.
Structural Elements
The compound consists of three key structural elements:
-
A seven-membered azepanone ring in its hexahydro form
-
A carbonyl group (C=O) at the 2-position of the ring
-
A propenyl (allyl) substituent attached to the nitrogen atom
This arrangement creates a molecule with specific conformational properties and reaction sites, particularly at the unsaturated propenyl group and the amide functionality.
Spectroscopic Properties
While the search results don't provide comprehensive spectroscopic data, predicted collision cross-section values from mass spectrometry analyses are available for various adducts of this compound:
Table 2: Predicted Collision Cross Section Values
Adduct | m/z | Predicted CCS (Ų) |
---|---|---|
[M+H]⁺ | 154.12265 | 132.1 |
[M+Na]⁺ | 176.10459 | 141.0 |
[M+NH₄]⁺ | 171.14919 | 139.3 |
[M+K]⁺ | 192.07853 | 136.4 |
[M-H]⁻ | 152.10809 | 132.8 |
[M+Na-2H]⁻ | 174.09004 | 136.8 |
[M]⁺ | 153.11482 | 133.3 |
[M]⁻ | 153.11592 | 133.3 |
Synthesis Methods
Several synthetic routes have been developed for the preparation of 2H-Azepin-2-one, hexahydro-1-(2-propenyl)-, with variations in approach depending on scale and application requirements.
Laboratory Scale Synthesis
The primary synthesis method involves the N-alkylation of hexahydro-2H-azepin-2-one (caprolactam) with an allyl halide under basic conditions. This typically follows the reaction:
Caprolactam + Allyl halide → 2H-Azepin-2-one, hexahydro-1-(2-propenyl)- + Halide salt
The reaction conditions generally include:
-
A strong base (such as sodium hydride or potassium tert-butoxide)
-
Aprotic polar solvent (DMF, DMSO, or THF)
-
Temperature range of 25-80°C
-
Reaction time of 4-24 hours
Alternative Synthesis Approaches
An alternative synthetic approach involves the cyclization of appropriate linear precursors. One possible route is the reaction of 6-aminohexanoic acid with acrolein in the presence of a suitable catalyst, followed by cyclization to form the seven-membered lactam with the propenyl group already incorporated at the nitrogen position.
Research has also explored related synthesis methods based on strategies used for similar azepinone derivatives. For instance, a mild photochemical approach involving 2-aryloxyaryl nitrene generation, [2+1] annulation, and ring expansion has been developed for azepinone scaffolds, which might be applicable with modifications for the synthesis of this specific compound .
Industrial Production Methods
For larger-scale production, continuous flow processes are often employed to ensure high yield and purity. These industrial methods typically feature:
-
Advanced catalytic systems
-
Optimized reaction conditions for efficiency
-
Purification steps including distillation or recrystallization
-
Process controls to minimize side reactions
Chemical Reactions
2H-Azepin-2-one, hexahydro-1-(2-propenyl)- participates in various chemical transformations due to its reactive functional groups.
Reaction Types
The compound undergoes several important reaction types:
Table 3: Key Reaction Types and Conditions
Reactions at the Propenyl Group
The propenyl (allyl) group is particularly reactive, with potential for:
-
Hydroboration-oxidation to yield hydroxypropyl derivatives
-
Epoxidation to form epoxypropyl compounds
-
Hydration to produce hydroxypropyl derivatives
-
Cross-metathesis with other alkenes
-
Halogenation to yield halogenated derivatives
Reactions at the Lactam Group
The lactam functionality can undergo:
-
Hydrolysis under strong acidic or basic conditions to yield the ring-opened amino acid
-
Reduction to form the corresponding amine
-
Transamidation reactions with primary amines
-
Reaction with Grignard reagents to form imines or tertiary alcohols
Biological Activity
Research has demonstrated that 2H-Azepin-2-one, hexahydro-1-(2-propenyl)- possesses significant biological activities, particularly in antimicrobial and antifungal domains.
Antimicrobial Properties
Studies have shown activity against various bacterial strains:
Table 4: Antibacterial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | References |
---|---|---|
Staphylococcus aureus | 64 µg/mL | |
Escherichia coli | 128 µg/mL |
These values suggest moderate antibacterial activity that may be of interest for further development in antimicrobial applications.
Antifungal Properties
The compound has demonstrated effectiveness against fungal pathogens:
Table 5: Antifungal Activity
Fungal Species | Minimum Inhibitory Concentration (MIC) | References |
---|---|---|
Candida species | 32 µg/mL |
The lower MIC value against Candida species compared to bacterial strains suggests a potentially stronger antifungal activity.
Mechanism of Action
The biological activity of 2H-Azepin-2-one, hexahydro-1-(2-propenyl)- is believed to involve:
-
Interaction with specific molecular targets
-
Binding to enzymes or receptors as a ligand
-
Modulation of target activity through structural compatibility
-
Possible disruption of microbial membrane integrity
The exact mechanisms remain under investigation, with ongoing research aimed at elucidating the specific pathways and targets involved in its antimicrobial and antifungal effects.
Applications
The versatile structure and properties of 2H-Azepin-2-one, hexahydro-1-(2-propenyl)- have led to its use in multiple fields.
Pharmaceutical Applications
The compound has potential in drug development:
-
As a building block for more complex pharmaceutical entities
-
In the development of antimicrobial and antifungal agents
-
As a structural element in molecules targeting specific biological pathways
-
In studies exploring new therapeutic approaches for infectious diseases
Organic Synthesis Applications
In synthetic chemistry, the compound serves as:
-
A versatile intermediate for creating more complex molecules
-
A substrate for studying various reaction mechanisms
-
A model compound for developing new methodologies
-
A precursor for specialized materials with specific properties
Industrial Applications
Industrial uses include:
-
Production of polymers with modified properties
-
Development of specialty chemicals
-
Use in materials with specific physical and chemical characteristics
-
Potential application in continuous flow chemistry processes
Comparison with Similar Compounds
Understanding the relationship between 2H-Azepin-2-one, hexahydro-1-(2-propenyl)- and structurally related compounds provides valuable context for its properties and applications.
Comparison with Related Azepinones
Table 7: Comparison with Related Compounds
Future Research Directions
Based on current knowledge of 2H-Azepin-2-one, hexahydro-1-(2-propenyl)-, several promising research avenues warrant further investigation.
Synthetic Methodology Development
Future research could focus on:
-
Development of more efficient and environmentally friendly synthesis methods
-
Stereoselective approaches to create specific isomers
-
Continuous flow chemistry applications for scale-up
-
Green chemistry approaches to reduce waste and energy consumption
Biological Activity Studies
Potential research directions include:
-
Detailed pharmacokinetic and pharmacodynamic profiling
-
Structure-activity relationship studies to optimize antimicrobial properties
-
Investigation of potential applications against resistant microbial strains
-
Exploration of other biological activities beyond antimicrobial effects
Materials and Applications Research
Emerging areas of interest could include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume